molecular formula C26H32O15 B14078832 Seguinoside F

Seguinoside F

Cat. No.: B14078832
M. Wt: 584.5 g/mol
InChI Key: HZFQJXUVAZJXLJ-BBJWLDLUSA-N
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Description

Seguinoside F is a naturally occurring organic compound isolated from the plant Imperata cylindrica. It belongs to the class of glycosides, which are compounds that consist of a sugar moiety bound to a non-sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Seguinoside F typically involves the extraction and isolation from the rhizomes of Imperata cylindrica. The process includes several steps of solvent extraction, chromatography, and crystallization to obtain the pure compound . The detailed synthetic routes and reaction conditions are often proprietary and specific to the research protocols used by different laboratories.

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are required to establish efficient and cost-effective industrial production methods.

Chemical Reactions Analysis

Types of Reactions

Seguinoside F undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation and include parameters such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Seguinoside F involves its interaction with specific molecular targets and pathways within biological systems. While the exact molecular targets are still under investigation, it is believed that this compound exerts its effects through modulation of oxidative stress pathways and inflammatory responses . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Seguinoside F is structurally related to other glycosides isolated from Imperata cylindrica, such as impecyloside and seguinoside K . These compounds share similar glycosidic structures but differ in their specific functional groups and biological activities.

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of sugar and non-sugar moieties, which may contribute to its distinct biological activities and potential therapeutic applications. The specific structural features of this compound may offer advantages in terms of stability, bioavailability, and efficacy compared to other glycosides .

Properties

Molecular Formula

C26H32O15

Molecular Weight

584.5 g/mol

IUPAC Name

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C26H32O15/c1-35-15-7-12(8-16(36-2)18(15)29)23(33)37-10-26(34)11-38-25(22(26)32)41-21-20(31)19(30)17(9-27)40-24(21)39-14-5-3-13(28)4-6-14/h3-8,17,19-22,24-25,27-32,34H,9-11H2,1-2H3/t17-,19-,20+,21-,22+,24-,25+,26-/m1/s1

InChI Key

HZFQJXUVAZJXLJ-BBJWLDLUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=CC=C(C=C4)O)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)O)CO)O)O)O

Origin of Product

United States

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